4-Methylphthalazin-1-amine
Description
Overview of Phthalazine (B143731) Chemistry and Significance
Phthalazine, a heterocyclic aromatic organic compound with the molecular formula C₈H₆N₂, is a structural isomer of other naphthyridines like quinoxaline (B1680401) and quinazoline. wikipedia.org Also known as benzo-orthodiazine, its structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.orgsci-hub.se The chemistry of phthalazine and its derivatives is well-established, and the nucleus is recognized as a versatile pharmacophore in medicinal chemistry. sci-hub.sepharmainfo.in
The significance of the phthalazine scaffold lies in its wide applicability as a building block for the synthesis of compounds with diverse and potent pharmacological activities. sci-hub.sepharmainfo.in Phthalazine derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including antihypertensive, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. pharmainfo.inresearchgate.net A number of established drugs, such as the antihypertensive agent Hydralazine and the anti-allergic medication Azelastine, feature the phthalazine core, underscoring its therapeutic relevance. pharmainfo.in The structural versatility of the phthalazine ring system allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profiles of new derivatives. sci-hub.sepharmainfo.in
Role of 4-Methylphthalazin-1-amine in Contemporary Organic Synthesis and Advanced Chemical Research
This compound serves as a key intermediate and structural motif in modern organic synthesis and targeted chemical research. Its utility is primarily demonstrated in the construction of more complex molecules designed for specific biological evaluations. The synthesis of this compound and its analogues often begins with a precursor like 1-chloro-4-methylphthalazine (B15039), which can be derived from the cyclization of appropriate benzoic acid derivatives. nih.gov The amine group at the 1-position and the methyl group at the 4-position provide distinct points for chemical modification, influencing the molecule's steric and electronic properties.
In advanced chemical research, this compound is a crucial component in the development of potential therapeutic agents. For instance, it has been incorporated into molecules designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govtandfonline.com Researchers have synthesized derivatives like N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine as part of a strategy to create novel anti-proliferative agents. nih.govtandfonline.com Furthermore, the compound was identified as a core fragment of a "hit" molecule, 1-phenyl-5-(4-methylphthalazinyl)aminobenzimidazole, in a high-throughput screen for substances that can direct the differentiation of embryonic stem cells into cardiomyocytes. nih.gov This highlights its role not only in cancer research but also in the field of regenerative medicine.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4776-85-6 scisupplies.eu |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| Common Synonyms | 1-Amino-4-methylphthalazine |
Scope and Research Objectives for this compound
The primary research objective involving this compound is the discovery and optimization of novel bioactive compounds. The scope of this research is largely situated within medicinal chemistry and drug development, focusing on its use as a scaffold to generate libraries of derivatives for biological screening. sci-hub.se
Specific research goals include:
Design and Synthesis of Novel Kinase Inhibitors: A major objective is the synthesis of 1,4-disubstituted phthalazine derivatives based on the this compound core to act as potent and selective inhibitors of protein kinases like VEGFR-2. nih.govtandfonline.com The aim is to develop new anticancer agents that can suppress tumor growth and angiogenesis. nih.gov
Structure-Activity Relationship (SAR) Studies: Researchers are focused on systematically modifying the this compound structure to understand how different substituents affect biological activity. For example, studies have explored how modifying the phthalazine at the 4-position with small groups can influence the potency of compounds in directing cardiomyogenesis. nih.gov
Improvement of Drug-Like Properties: A key objective is to chemically elaborate on "hit" compounds containing the this compound moiety to improve their pharmaceutical characteristics, such as solubility and lipophilicity, making them more viable as potential drug candidates. nih.gov
The overarching goal is to leverage the unique structural features of this compound to create novel molecules that can modulate biological pathways implicated in diseases ranging from cancer to cardiovascular conditions. nih.govnih.gov
Table 2: Examples of this compound Derivatives in Research
| Derivative Name | Research Context | Source(s) |
|---|---|---|
| N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Intermediate in the synthesis of potential anticancer agents. nih.govtandfonline.com | nih.govtandfonline.com |
| N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine | Synthesized for evaluation of anti-proliferative activity. nih.govtandfonline.com | nih.govtandfonline.com |
| 1-phenyl-5-(4-methylphthalazinyl)aminobenzimidazole | 'Hit' compound identified for its ability to promote cardiomyocyte differentiation from stem cells. nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-methylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQGNYQXCIWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylphthalazin 1 Amine and Its Derivatives
Classical and Conventional Synthetic Routes
The conventional synthesis of 4-Methylphthalazin-1-amine is a well-established process that hinges on the initial construction of the bicyclic phthalazine (B143731) core, which is subsequently modified to install the final amine functionality.
Cyclocondensation Approaches to Phthalazinone Precursors
A foundational strategy for assembling the phthalazine framework involves the cyclocondensation of bifunctional benzene (B151609) derivatives. This approach creates the key intermediate, 4-methylphthalazin-1(2H)-one, which is poised for further transformation.
The most common and direct route to the 4-methylphthalazinone core is the reaction of 2-acetylbenzoic acid with hydrazine (B178648) or its derivatives. bu.edu.eglongdom.org This reaction is a classic example of heterocycle synthesis through condensation. The process involves heating 2-acetylbenzoic acid with hydrazine hydrate (B1144303), often in a protic solvent such as ethanol (B145695) or butanol. bu.edu.egvulcanchem.com The mechanism proceeds through an initial nucleophilic addition of a hydrazine nitrogen atom to the ketone's carbonyl carbon, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid group, culminating in dehydration to form the stable, fused heterocyclic ring system. bu.edu.egekb.eg
This conversion of 2-acylbenzoic acids into phthalazin-1(2H)-ones can be optimized into a simple one-pot, two-step process, which is crucial for ensuring low levels of residual hydrazine in the final product, a key consideration for pharmaceutical applications. researchgate.net The formation of an in-situ intermediate helps control reactivity and allows for controlled crystallization, which prevents the trapping of impurities. researchgate.net
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Acetylbenzoic acid | Hydrazine hydrate | Ethanol | Reflux | 4-Methylphthalazin-1(2H)-one | vulcanchem.com |
| o-Acylbenzoic acid derivatives | Hydrazine hydrate | Butanol or Ethanol | Boiling | 2-Substituted phthalazinones | bu.edu.eg |
| 2-Aroylbenzoic acids | Hydrazine hydrate | Not specified | Heating | Phthalazin-1(2H)-one derivatives | longdom.orggoogle.com |
Amination Reactions for Phthalazine Core Formation
With the phthalazinone core established, the next critical phase is the introduction of the amine group at the C1 position. This is typically achieved through amination of a reactive intermediate derived from the phthalazinone.
The formation of imines and related C-N bonds often begins with the nucleophilic addition of an amine to a carbonyl group, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.org In the context of phthalazine synthesis, the initial cyclization with hydrazine is an example of this reactivity. bu.edu.eglibretexts.org While direct nucleophilic addition of amines to the C=N bond of an unsubstituted phthalazine ring can occur, the more synthetically valuable and common strategy for preparing 1-aminophthalazines involves a substitution reaction on a pre-activated precursor.
A robust and widely used method for synthesizing this compound involves a two-step sequence starting from the 4-methylphthalazin-1(2H)-one precursor. First, the phthalazinone is chlorinated to produce the highly reactive intermediate, 1-chloro-4-methylphthalazine (B15039). google.comnih.gov This chlorination is typically accomplished by heating the phthalazinone with a strong chlorinating agent like phosphoryl chloride (POCl₃). google.comnih.gov
The resulting 1-chloro-4-methylphthalazine is an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the phthalazine ring system activates the C1 position, facilitating the displacement of the chloride ion by a nitrogen nucleophile. ekb.egnih.gov The reaction with an amine source, such as ammonia (B1221849) or a primary amine, yields the corresponding 1-aminophthalazine derivative. For instance, reacting 1-chloro-4-methylphthalazine with an amine in a solvent like isopropyl alcohol or butanol, often at elevated temperatures and sometimes in the presence of a base like triethylamine (B128534), affords the desired aminated product. nih.govnih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1-Chloro-4-methylphthalazine | 1-Phenyl-1H-benzo[d]imidazol-5-amine | Isopropyl alcohol | 150 °C, 1 h | N-(1-phenyl-1H-benzo[d]imidazol-5-yl)-4-methylphthalazin-1-amine | nih.gov |
| 1-Chloro-4-methylphthalazine | p-Chloroaniline, Triethylamine | Butanol | Reflux | N-(4-chlorophenyl)-4-methylphthalazin-1-amine | nih.gov |
| 1-Chlorophthalazine (B19308) derivatives | Various amines, Weak inorganic base | Polar protic solvents | Heating | Phthalazin-1-amine derivatives | thieme-connect.de |
Nucleophilic Addition of Amines to Phthalazine Derivatives
Reductive Amination and Alkylation Strategies
Alternative strategies, such as reductive amination, provide a versatile pathway for synthesizing a variety of 1-aminophthalazine derivatives. google.comnih.gov This method typically involves the reaction of a suitable phthalazine precursor containing a carbonyl group with an amine in the presence of a reducing agent. A more common application in this context is the subsequent functionalization of a primary amine.
Introduction of Alkyl Groups via Reductive Amination of Aminophthalazinones
Reductive amination, a cornerstone of amine synthesis, provides a powerful method for introducing alkyl groups onto the amino functionality of aminophthalazinones, key precursors to this compound. wikipedia.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com The versatility of this method allows for the installation of a wide array of alkyl groups by simply varying the carbonyl component. masterorganicchemistry.com
The process is valued for its controlled and stepwise nature, which minimizes the over-alkylation often observed in direct alkylation methods. masterorganicchemistry.com Key to the success of reductive amination is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com
From a green chemistry perspective, reductive amination is advantageous as it can often be performed in one-pot, reducing the need for intermediate purification steps and minimizing waste. wikipedia.org The reaction conditions are generally mild, and catalytic variants, which further enhance its environmental credentials, are continually being developed. wikipedia.org For instance, iron-catalyzed reductive amination of ketones and aldehydes with ammonia has been demonstrated as an effective method for synthesizing primary amines, showcasing the potential for using earth-abundant metal catalysts. d-nb.info
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Carbonyl | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (B1222165) (NaBH4) | Can reduce both | Often requires prior imine formation | A common and cost-effective choice. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH3CN) | High selectivity for imines | Mildly acidic to neutral pH | Toxic cyanide byproduct is a drawback. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | High selectivity for imines | Non-toxic byproducts | Generally preferred for its safety and effectiveness. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Effective for both | Requires specialized equipment | A clean method with water as the only byproduct. wikipedia.org |
| α-picoline-borane | Effective | Can be used in various solvents including water | Offers versatility in reaction media. organic-chemistry.org |
Alkylation of Aminophthalazinone Intermediates
Direct alkylation of aminophthalazinone intermediates presents another viable route for the synthesis of N-substituted phthalazine derivatives. This method involves the reaction of the aminophthalazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the substitution reaction.
However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as undesired byproducts. masterorganicchemistry.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further reaction.
To circumvent this issue, various strategies have been developed. One approach involves using a large excess of the primary amine to favor mono-alkylation. Another strategy is the use of protecting groups to temporarily block one of the N-H bonds, allowing for controlled mono-alkylation, followed by deprotection. More advanced methods focus on the development of self-limiting alkylation chemistry, such as the use of N-aminopyridinium salts as ammonia surrogates, which allows for the synthesis of secondary amines by preventing over-alkylation through transient pyridinium (B92312) ylide intermediates. chemrxiv.org
The choice of solvent and base can also influence the selectivity of the alkylation reaction. Non-polar aprotic solvents are often employed to minimize side reactions. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired mono-alkylated product.
Catalytic Approaches in this compound Synthesis
Catalytic methods have revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its derivatives is no exception. Palladium and copper-catalyzed reactions are particularly prominent, offering efficient and selective routes to these compounds.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become an indispensable tool for the formation of carbon-nitrogen bonds. mit.edu This reaction enables the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. In the context of this compound synthesis, this methodology can be applied to couple an amino group with a pre-functionalized phthalazine core.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, influencing the catalyst's activity, stability, and substrate scope. mit.edu Ligands such as BrettPhos and RuPhos have demonstrated broad applicability, enabling the coupling of a wide range of functionalized aryl and heteroaryl halides with primary and secondary amines, often at low catalyst loadings. mit.edu
Furthermore, palladium catalysis is not limited to amination. Palladium-catalyzed allylic amination using aqueous ammonia has been developed for the synthesis of primary amines, a significant advancement as ammonia was previously considered a poor nucleophile in such reactions. nih.govorganic-chemistry.org This method highlights the potential for developing novel and more atom-economical synthetic routes.
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for C-N bond formation. beilstein-journals.org These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. While traditional Ullmann conditions were often harsh, modern advancements have led to the development of milder and more efficient protocols.
The use of soluble copper salts and various ligands has significantly expanded the scope and utility of copper-catalyzed aminations. beilstein-journals.org These modified systems can effectively catalyze the coupling of aryl chlorides, which are more readily available and less expensive than the corresponding bromides and iodides, with a variety of amines under milder conditions. nih.gov The development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been instrumental in preventing catalyst deactivation and enabling reactions at lower temperatures. nih.gov
Copper-catalyzed reactions are not only limited to C-N bond formation but can also be employed for the synthesis of other carbon-heteroatom bonds, making them versatile tools in the synthesis of complex heterocyclic systems like phthalazine derivatives. beilstein-journals.org
Table 2: Comparison of Palladium and Copper-Catalyzed Aminations
| Feature | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Copper-Catalyzed Amination (Ullmann) |
|---|---|---|
| Catalyst | Palladium complexes with phosphine ligands. mit.edu | Copper salts or complexes, often with diamine or other ligands. beilstein-journals.org |
| Substrate Scope | Very broad, including aryl chlorides, bromides, iodides, and triflates. mit.edu | Traditionally aryl iodides and bromides, newer systems tolerate chlorides. nih.gov |
| Reaction Conditions | Generally milder, often at or near room temperature. chemrxiv.org | Historically required high temperatures, but modern methods are milder. beilstein-journals.org |
| Functional Group Tolerance | Generally high, but can be sensitive to certain functional groups. | Can be more robust for certain substrates. |
| Ligand | Crucial for reactivity and selectivity; a wide variety are available. mit.edu | Ligands are often required to improve efficiency and mildness. beilstein-journals.orgnih.gov |
Palladium-Catalyzed Amination Processes
Green Chemistry and Advanced Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative energy sources and reaction media for the synthesis of phthalazine derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The use of microwave irradiation has been successfully applied to the synthesis of a variety of heterocyclic compounds, including phthalazine derivatives. tandfonline.comorganic-chemistry.org
Microwave heating is known to cause rapid and uniform heating of the reaction mixture, which can lead to a significant rate enhancement. organic-chemistry.org This technique is particularly well-suited for reactions that are slow or require high temperatures under conventional conditions. For example, the one-pot synthesis of nitrogen-containing heterocycles, including phthalazines, from alkyl dihalides and hydrazines can be efficiently carried out in an aqueous medium under microwave irradiation. organic-chemistry.org This approach not only reduces reaction times but also utilizes water as a green solvent, further enhancing its environmental credentials. organic-chemistry.org
The application of microwave assistance has been demonstrated in various reactions for phthalazine synthesis, including cyclization, cycloaddition, and nucleophilic substitution reactions, often resulting in high yields. tandfonline.comresearchgate.net For instance, the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives has been achieved in excellent yields within minutes using microwave irradiation in the presence of green solvents like ethyl lactate. arabjchem.org
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Phthalazine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Typically minutes to a few hours. tandfonline.com |
| Yield | Variable, can be lower | Often higher yields are observed. tandfonline.com |
| Energy Efficiency | Generally lower | More energy-efficient due to direct heating of the sample. |
| Temperature Control | Can have temperature gradients | More uniform heating. organic-chemistry.org |
| Solvent Choice | Wide range of solvents | Polar solvents that absorb microwaves are often preferred. organic-chemistry.org |
| Environmental Impact | Can be higher due to longer reaction times and energy consumption | Generally lower due to increased efficiency and potential for using green solvents. organic-chemistry.orgfigshare.com |
Synthesis of Key Intermediates for this compound
The creation of this compound often relies on the initial synthesis of key precursor molecules. These intermediates provide the foundational phthalazine ring system, which can then be further modified to yield the target amine.
Preparation of 1-Chlorophthalazines
A common and versatile route to phthalazine derivatives involves the preparation of 1-chlorophthalazines. These compounds serve as excellent electrophilic partners in nucleophilic substitution reactions, allowing for the introduction of an amine group at the C1 position.
The synthesis of 1-chlorophthalazines typically begins with the cyclization of an appropriate ortho-substituted benzoic acid derivative with hydrazine hydrate. nih.gov For instance, 2-acetylbenzoic acid can be reacted with hydrazine hydrate to form 4-methylphthalazin-1(2H)-one. mdpi.com This phthalazinone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 1-chloro-4-methylphthalazine. nih.gov This intermediate is crucial for synthesizing a variety of 1-substituted phthalazine derivatives. nih.gov
The general reaction scheme is as follows:
Step 1: Cyclization: An o-acylbenzoic acid is condensed with hydrazine hydrate to form the corresponding phthalazin-1(2H)-one.
Step 2: Chlorination: The resulting phthalazinone is refluxed with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, affording the 1-chlorophthalazine. nih.gov
This two-step process provides a reliable method for accessing the key 1-chlorophthalazine intermediate, which is then poised for reaction with various amines to produce compounds like this compound. nih.govnih.gov
Table 1: Synthesis of 1-Chlorophthalazine Derivatives
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 2-Acetylbenzoic acid | 1. Hydrazine hydrate2. POCl₃ | 4-Methylphthalazin-1(2H)-one | 1-Chloro-4-methylphthalazine | nih.govmdpi.com |
| Phthalic anhydride (B1165640) | 1. Hydrazine hydrate2. POCl₃ | Phthalazin-1(2H)-one | 1-Chlorophthalazine | nih.gov |
Bromination of Phthalazin-1(2H)-one Derivatives
Bromination of the phthalazin-1(2H)-one ring system is another important method for creating reactive intermediates. Specifically, bromination at the C4 position can be achieved to introduce a leaving group that can subsequently be displaced or used in cross-coupling reactions.
The regioselective bromination of phthalazin-1(2H)-ones can be accomplished using reagents such as benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃). researchgate.net This allows for the synthesis of 4-bromophthalazin-1(2H)-ones, which are valuable precursors for the synthesis of 4-aminophthalazin-1(2H)-ones through copper-catalyzed amination reactions. researchgate.net While this method directly leads to 4-amino derivatives, the bromo-intermediate itself is a key stepping stone.
An alternative approach involves the amination of 4-bromophthalazin-1(2H)-one with ammonia or methylamine (B109427) under catalytic hydrogenation conditions.
Table 2: Bromination and Subsequent Amination of Phthalazin-1(2H)-ones
| Starting Material | Brominating Agent | Intermediate | Amination Conditions | Product | Reference |
| Phthalazin-1(2H)-one | Benzyltrimethylammonium tribromide | 4-Bromophthalazin-1(2H)-one | Primary amines, Cu/CuO catalyst | 4-Aminophthalazin-1(2H)-ones | researchgate.net |
| 4-Methylphthalazin-1(2H)-one | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)phthalazin-1(2H)-one | Not specified for direct amination | Not specified for direct amination | nih.gov |
Reduction of Nitrogen-Containing Functional Groups to Amines
The reduction of various nitrogen-containing functional groups is a fundamental transformation in organic synthesis for the preparation of amines. In the context of phthalazine chemistry, this methodology can be applied to nitro-substituted precursors.
Aromatic nitro compounds can be reduced to their corresponding anilines through various methods, including catalytic hydrogenation over palladium on carbon (Pd/C) or with metals like iron in acidic media. wikipedia.org Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, such as Ni(OAc)₂·4H₂O, has also been shown to be effective for the reduction of nitroarenes to amines. orientjchem.org This approach offers a chemoselective route to amines, tolerating other reducible functional groups. orientjchem.org The Zinin reduction, which uses sulfides as the reducing agent, is another established method for converting nitroarenes to anilines. sioc-journal.cn
While direct examples for the reduction of a nitrophthalazine to an aminophthalazine are not prevalent in the provided context, this general methodology remains a viable synthetic strategy.
Table 3: General Methods for the Reduction of Aromatic Nitro Compounds
| Reducing System | Substrate Scope | Key Features | Reference(s) |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic nitro compounds | Widely applicable, often high yielding | wikipedia.org |
| Iron in Acidic Media | Aromatic nitro compounds | Classical and cost-effective method | wikipedia.org |
| NaBH₄ / Ni(OAc)₂·4H₂O | Aromatic nitro compounds | Mild conditions, chemoselective | orientjchem.org |
| Sulfides (Zinin Reduction) | Aromatic nitro compounds | Useful for selective reductions | sioc-journal.cn |
Hofmann and Curtius Rearrangements for Amine Synthesis
The Hofmann and Curtius rearrangements are classic name reactions that provide routes to primary amines from carboxylic acid derivatives, proceeding through an isocyanate intermediate.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom. wikipedia.org The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine. wikipedia.org This has been applied to the synthesis of anthranilic acid from phthalimide (B116566). quora.com
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. wikipedia.orgnih.gov The resulting isocyanate can be trapped with water to form a carbamic acid, which spontaneously decarboxylates to give the primary amine. nih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org A one-pot procedure for the Curtius rearrangement from carboxylic acids to Boc-protected amines has also been developed. organic-chemistry.org
Table 4: Comparison of Hofmann and Curtius Rearrangements for Amine Synthesis
| Reaction | Starting Material | Key Intermediate | Product | Key Features | Reference(s) |
| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine | Loses one carbon atom; uses halogen and base | wikipedia.orgquora.com |
| Curtius Rearrangement | Acyl Azide (from Carboxylic Acid) | Isocyanate | Primary Amine | Retains carbon number (from acid); mild conditions | wikipedia.orgnih.govrsc.org |
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides. wikipedia.org This reaction avoids the over-alkylation that can be problematic in the direct alkylation of ammonia. wikipedia.org
The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved to release the primary amine. Cleavage is typically achieved by hydrazinolysis (the Ing-Manske procedure), which produces the amine and a phthalhydrazide (B32825) precipitate, or by acidic or basic hydrolysis. wikipedia.orglibretexts.org
A key limitation of the Gabriel synthesis is that it is generally not suitable for the preparation of primary aromatic amines (anilines) because aryl halides are typically unreactive towards the nucleophilic substitution conditions of the reaction. prepp.in Therefore, this method would not be a direct route to this compound from a halogenated phthalazine. However, it is a valuable method for synthesizing primary alkylamines that could potentially be used as nucleophiles to react with an intermediate like 1-chloro-4-methylphthalazine.
Table 5: Key Steps of the Gabriel Synthesis
| Step | Description | Reagents | Product | Reference(s) |
| 1. Deprotonation | Phthalimide is deprotonated by a base to form the phthalimide anion. | Potassium hydroxide (B78521) (KOH) | Potassium phthalimide | prepp.inresearchgate.net |
| 2. N-Alkylation | The phthalimide anion acts as a nucleophile and attacks a primary alkyl halide. | Primary alkyl halide (R-X) | N-Alkylphthalimide | wikipedia.orgprepp.in |
| 3. Cleavage | The N-alkylphthalimide is cleaved to release the primary amine. | Hydrazine hydrate, or acid/base hydrolysis | Primary amine (R-NH₂) | wikipedia.orglibretexts.org |
Chemical Reactivity and Transformation Mechanisms of 4 Methylphthalazin 1 Amine
Electrophilic and Nucleophilic Substitution Reactions
The phthalazine (B143731) ring system is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at positions activated by a leaving group. Conversely, the attached amino group is a strong activating group, directing electrophilic attack, although reactions on the heterocyclic core are more complex than on simple benzene (B151609) rings. libretexts.orgsavemyexams.commasterorganicchemistry.com Electrophilic amination, the reaction of a carbanion with an electrophilic nitrogen source, represents another class of reactions for forming C-N bonds. wikipedia.org
A primary route for the synthesis of substituted phthalazin-1-amines involves the nucleophilic aromatic substitution (SNAr) of a halogenated phthalazine precursor. In this reaction, the amine acts as the nucleophile, displacing a halide (typically chloride) from the C1 position of the phthalazine ring. The electron-withdrawing nature of the ring nitrogens facilitates this attack. vulcanchem.comgacariyalur.ac.in
Research demonstrates the successful synthesis of N-substituted 4-methylphthalazin-1-amine derivatives using this method. For instance, 1-chloro-4-methylphthalazine (B15039) serves as a key intermediate. nih.govnih.gov The reaction is typically carried out in a suitable solvent, such as butanol or isopropanol (B130326), and may be facilitated by a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction of 1-chloro-4-methylphthalazine with various amines showcases the versatility of this approach. nih.govnih.gov
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Conditions | Source |
| 1-Chloro-4-methylphthalazine | p-Chloroaniline | N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Butanol, Triethylamine, Reflux | nih.gov |
| 1-Chloro-4-methylphthalazine | 1-Phenyl-1H-benzo[d]imidazol-5-amine | N-(1-phenyl-1H-benzo[d]imidazol-5-yl)-4-methylphthalazin-1-amine | Isopropyl alcohol, 150 °C | nih.gov |
This table illustrates examples of nucleophilic substitution reactions to form this compound derivatives.
The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the use of catalysts. For example, polar aprotic solvents can enhance the nucleophilicity of the reacting amine, and bases like potassium carbonate are also used to facilitate the reaction.
Oxidation and Reduction Pathways
The phthalazine core and its substituents can undergo various oxidation and reduction reactions, leading to a diverse array of derivatives. osf.io These transformations can target the heterocyclic ring, the amino group, or the methyl group, depending on the reagents and conditions employed.
Phthalazin-1-amine derivatives can undergo redox transformations, although specific pathways for the 4-methyl substituted variant are not extensively detailed in the literature. Generally, the phthalazine ring can be reduced to form dihydrophthalazine derivatives. The amino group itself can be involved in redox processes. For example, derivatives like N-(benzylideneamino)phthalazin-1-amine, formed through condensation, possess an imine functionality that can be selectively reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165). smolecule.com The phthalazine ring itself can also be oxidized. For instance, phthalazine has been shown to be metabolized through oxidation by microbial cultures. osf.io
Reductive deamination is a significant transformation that replaces an amino group with a hydrogen atom. scispace.comorganic-chemistry.org This process offers a strategic method for the defunctionalization of molecules.
The combination of a hydrosilane with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides a potent metal-free system for the reductive deamination of a wide range of primary amines. organic-chemistry.orgnih.govresearchgate.net The reaction is notable for its tolerance of various functional groups. organic-chemistry.orgresearchgate.net
The catalytic cycle proposed based on experimental and computational studies involves several key steps: nih.govfrontiersin.orgresearchgate.net
Amine-Silane Adduct Formation: The primary amine and the hydrosilane associate to form a Lewis adduct. nih.gov
Silylation: B(C₆F₅)₃ catalyzes the silylation of the amine, leading to the formation of a monosilylammonium borohydride intermediate. This is often the rate-determining step. nih.gov
C-N Bond Cleavage: The silylammonium borohydride intermediate undergoes C-N bond dissociation to generate the final deaminated hydrocarbon product. nih.govnih.gov
While B(C₆F₅)₃-catalyzed reactions between amines and hydrosilanes can also lead to N-silylation via dehydrogenative coupling, adjusting reaction conditions such as temperature and the stoichiometry of the silane (B1218182) can favor the reductive deamination pathway. nih.govnih.gov At higher temperatures, the C-N bond cleavage competes more effectively with the dehydrogenation pathway. nih.gov
| Component | Role in Reductive Deamination | Source |
| Primary Amine (e.g., this compound) | Substrate to be deaminated | nih.gov |
| Hydrosilane (e.g., PhSiH₃) | Stoichiometric reducing agent; hydride source | nih.govresearchgate.net |
| B(C₆F₅)₃ | Lewis acid catalyst; activates the hydrosilane and facilitates silylation | nih.govresearchgate.net |
This table summarizes the key components and their roles in the B(C₆F₅)₃-catalyzed reductive deamination of primary amines.
Reductive Deamination Processes
Hydrosilane-Mediated Deamination Mechanisms
Amide and Carbonyl Reactivity
The primary amine group of this compound is a key site for synthetic modification, particularly for forming amide bonds, which are fundamental structures in many biologically active molecules and materials. nih.gov
Direct Amide Formation Reactions and Catalysis
The direct condensation of a carboxylic acid and an amine to form an amide is a desirable but challenging transformation, often requiring harsh conditions or activation of the carboxylic acid. nih.govdur.ac.uk The reaction is typically difficult because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk
Modern catalytic methods have been developed to overcome this challenge, enabling amide formation under milder conditions. These approaches often avoid the need for stoichiometric coupling reagents, which are common in traditional amide synthesis but generate significant waste. nih.govgrowingscience.com Catalytic systems for direct amidation include those based on boron organic-chemistry.org, titanium nih.gov, and palladium. researchgate.net
For a substrate like this compound, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) represents a highly effective method for creating derivatives. researchgate.net While often used to form C-N bonds with aryl halides, the principles can be adapted for amide synthesis. A proposed catalytic cycle for the amination of a related 4-bromophthalazinone suggests an oxidative addition of the palladium catalyst to the halide, coordination of the amine, and subsequent reductive elimination to form the C-N bond. researchgate.net
Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov The reaction is typically performed in a basic solvent like pyridine (B92270) at elevated temperatures. This method has been shown to be applicable to a wide range of substrates, suggesting its potential utility for acylating this compound. nih.gov
Furthermore, innovative dual-catalytic systems that merge biocatalysis and chemocatalysis are emerging. nih.gov For instance, a nitrile hydratase enzyme can be combined with a copper catalyst in a one-pot reaction to synthesize amides from nitriles and aryl halides. This synergistic approach provides a novel disconnection for amide synthesis that is orthogonal to classical methods. nih.gov
Table 1: Comparison of Catalytic Methods for Amide Synthesis
| Catalyst System | Typical Conditions | Advantages | Potential Application to this compound |
|---|---|---|---|
| Boron-based (e.g., Arylboronic acids) | Toluene, reflux with water removal | Catalytic, avoids stoichiometric activators. dur.ac.ukorganic-chemistry.org | Direct condensation with carboxylic acids. |
| Titanium-based (e.g., TiCl₄) | Pyridine, 85 °C | General for a wide range of substrates. nih.gov | Direct coupling with various carboxylic acids. |
| Palladium-based (Buchwald-Hartwig type) | Pd catalyst, ligand, base | High efficiency, good functional group tolerance. researchgate.net | Coupling with acyl halides or activated esters. |
| Copper/Enzyme (Integrated system) | Aqueous buffer, mild temperature | Sustainable, novel retrosynthetic approach. nih.gov | Could be used in a multi-step synthesis starting from a corresponding nitrile. |
Vilsmeier Amidination Methodology Applied to Aminophthalazines
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.comslideshare.net The reaction employs a Vilsmeier reagent, typically a substituted chloroiminium ion formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The initial product is an iminium ion, which is hydrolyzed during workup to yield an aldehyde or ketone. wikipedia.org
This methodology has been applied to heterocyclic systems related to phthalazine. For instance, the Vilsmeier-Haack reaction on hydrazone derivatives of quinazolinones leads to the formation of 3-aryl-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes. researchgate.netjst.go.jp This demonstrates the reagent's ability to effect both cyclization and formylation on a related nitrogen-containing heterocycle.
A study on the structural differentiation of N-aminophthalimides and phthalazine-1,4-diones successfully utilized Vilsmeier amidination as a derivatization technique. nih.gov This highlights the reactivity of the phthalazine scaffold under Vilsmeier conditions. Given that the aminophthalazine ring is an electron-rich system, it is expected to be reactive towards the electrophilic Vilsmeier reagent. The reaction with this compound would likely proceed via electrophilic attack on the heterocyclic ring, potentially leading to formylation or other transformations depending on the precise reaction conditions and the relative reactivity of the ring positions and the exocyclic amine.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the differences between catalyzed and uncatalyzed pathways, as well as the roles of key intermediates and transition states.
Uncatalyzed vs. Catalyzed Reaction Pathways in Amine Transformations
Uncatalyzed Reactions: In the context of amine transformations, an example of an uncatalyzed reaction is the direct thermal condensation of a carboxylic acid and an amine. dur.ac.uk This reaction requires high temperatures to drive off water and overcome the activation barrier associated with breaking the initial carboxylate-ammonium salt. dur.ac.uk Another approach is microwave-assisted synthesis, which can accelerate reactions in aqueous media without the need for expensive catalysts by efficiently heating the reaction mixture and potentially stabilizing transition states. organic-chemistry.org
Catalyzed Reactions: In contrast, catalyzed pathways offer milder conditions and greater efficiency. As discussed for amide formation (Section 3.3.1), catalysts based on palladium, titanium, or boron provide a lower-energy pathway for the reaction. nih.govorganic-chemistry.orgresearchgate.net In a catalyzed cycle, such as the palladium-catalyzed amination of 4-bromophthalazinone, the metal center actively participates in the bond-forming steps through a sequence of oxidative addition, ligand exchange, and reductive elimination. researchgate.net This contrasts sharply with the uncatalyzed thermal method, which relies solely on heat to force the components together. dur.ac.uk The energy profile of a catalyzed reaction shows a significantly lower peak (activation energy) than the uncatalyzed route. libretexts.orgresearchgate.net
Table 2: Comparison of Uncatalyzed and Catalyzed Amine Transformations
| Feature | Uncatalyzed Pathway (e.g., Thermal Condensation) | Catalyzed Pathway (e.g., Pd-catalyzed Amination) |
|---|---|---|
| Activation Energy | High | Low. doubtnut.comresearchgate.net |
| Reaction Conditions | Harsh (e.g., high temperature). dur.ac.uk | Mild. researchgate.net |
| Mechanism | Direct molecular collision and dehydration. dur.ac.uk | Involves formation and breakdown of catalyst-substrate complexes. researchgate.netharvard.edu |
| Selectivity | Often lower | Can be very high due to catalyst control |
| Rate | Slow | Fast. libretexts.org |
Role of Transition States and Intermediate Complexes in Phthalazine Reactions
The course and selectivity of a chemical reaction are determined by the relative energies of transition states and intermediates along the reaction pathway. nih.gov Computational and experimental studies on phthalazine and its derivatives have provided insight into these transient species.
In Diels-Alder reactions where phthalazine acts as the diene, the regioselectivity is controlled by the activation barriers of competing pathways. nih.govresearchgate.net Computational studies show that attack at the pyridazine (B1198779) ring is favored over the benzene ring because it proceeds through a lower-energy transition state. nih.govresearchgate.net This is attributed to the lower aromaticity of the pyridazine ring, making it a more reactive diene. nih.gov
Similarly, in [3+2] cycloaddition reactions involving phthalazinium ylides, density functional theory (DFT) calculations of the transition state geometries and energies are used to predict and explain the reaction's selectivity. researchgate.net These studies analyze bond distances and electronic properties of the transition state to understand how the new bonds are formed. researchgate.net
The formation of intermediate complexes is also critical. In iridium-catalyzed reactions involving phthalazine, NMR spectroscopy has been used to detect and characterize reactive intermediates, such as [Ir(H)₂(COD)(IMes)(phth)]Cl. whiterose.ac.uk The study of these complexes helps to elucidate the mechanism of processes like ligand dissociation and hydrogenation. whiterose.ac.uk In other catalytic systems using phthalazine-based ligands, high-valent metal-oxo species have been proposed as key reactive intermediates responsible for the observed catalytic activity. researchgate.net
Kinetics of Hydrogen-Abstraction Reactions of Amines
Hydrogen-abstraction is a fundamental reaction for amines, often initiating their degradation in atmospheric or combustion chemistry, and playing a role in radical-mediated synthetic transformations. rsc.orgresearchgate.net The kinetics of these reactions determine the rate at which they occur and which hydrogen atoms are most likely to be removed.
For an amine like this compound, there are two primary sites for H-abstraction: the N-H bonds of the amine group and the C-H bonds of the methyl group. The rate constants for H-abstraction are influenced by the bond dissociation energy of the C-H or N-H bond being broken and the nature of the abstracting radical. nih.gov
Studies on a range of primary, secondary, and tertiary amines have shown that the reactivity and selectivity of H-abstraction depend significantly on the structure of both the amine and the radical. nih.gov For example, in reactions with the cumyloxyl radical, the rate constant decreases from tertiary to secondary to primary amines. nih.gov Conversely, for reactions with the benzyloxyl radical, the rate constant increases in the order tertiary < secondary < primary. nih.gov
Theoretical calculations, using methods like canonical variational theory, are employed to determine accurate kinetic parameters for these reactions. rsc.orgresearcher.life For primary amines, H-abstraction from the α-carbon (the carbon adjacent to the nitrogen) is often the dominant pathway in reactions with radicals like H, CH₃, and NH₂. researchgate.netresearchgate.net This provides a basis for predicting the reactivity of the methyl group in this compound, which is in an analogous α-position relative to the ring nitrogen atoms. The kinetics of H-abstraction from the N-H bond are also crucial and can be the preferred pathway with certain radicals. nih.gov A comprehensive understanding of these kinetic parameters is vital for predicting the behavior of this compound in radical environments. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromophthalazinone |
| N-aminophthalimide |
| Phthalazine-1,4-dione |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride |
| Titanium tetrachloride |
| Cumyloxyl radical |
| Benzyloxyl radical |
| [Ir(H)₂(COD)(IMes)(phth)]Cl |
Derivatives and Structural Modification Strategies of 4 Methylphthalazin 1 Amine
N-Substituted Phthalazin-1-amine Derivatives
Modifications at the exocyclic amino group are a primary strategy for creating diverse libraries of 4-methylphthalazin-1-amine derivatives. This approach leverages the nucleophilicity of the amine to form various new bonds and introduce a wide range of functional groups.
The synthesis of urea (B33335) and thiourea (B124793) derivatives from this compound introduces a versatile pharmacophore known for its hydrogen bonding capabilities.
Ureas: N-substituted ureas are commonly prepared by reacting the primary amine of the phthalazine (B143731) scaffold with isocyanates. nih.gov A general approach involves the reaction of an N1-(phthalazin-1-yl)benzene-1,4-diamine intermediate with various aryl isocyanates in a solvent like dimethylformamide (DMF) to yield biarylureas. nih.gov This method can be adapted for this compound. Another versatile method involves the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source to generate an isocyanate intermediate in situ, which then reacts to form the urea. organic-chemistry.org
Thioureas: Related thiourea derivatives are synthesized by reacting the amine with isothiocyanates. mdpi.com A common laboratory method involves the reaction of an amine with an alkali metal thiocyanate (B1210189) in the presence of a strong acid, or more directly, reacting an amine with an appropriate isothiocyanate in a solvent such as dichloromethane (B109758) or tert-butanol. mdpi.comasianpubs.org For more complex structures, N-acylthioureas can be generated by first reacting a starting amine with benzoyl isothiocyanate, followed by hydrolysis to yield the N-substituted thiourea. jrespharm.com
| Product Type | General Method | Reagents | Typical Conditions |
| Biaryl Ureas | Reaction with Isocyanate | Aryl Isocyanate, N-(Phthalazinyl)diamine | DMF |
| N-Substituted Ureas | Hofmann Rearrangement | Primary Amide, Phenyliodine Diacetate (PIDA), Ammonia | Methanol, 0 °C to RT organic-chemistry.org |
| N-Substituted Thioureas | Reaction with Isothiocyanate | Aryl/Alkyl Isothiocyanate | Dichloromethane, Room Temperature mdpi.com |
| N-Acylthioureas | Acylation of Thiourea | Benzoyl Isothiocyanate, Amine | Acetone, Reflux jrespharm.com |
Connecting aryl or heteroaryl moieties directly to the exocyclic amine of this compound is a critical strategy for developing compounds with potential applications as kinase inhibitors. nih.gov
A primary synthetic route involves the nucleophilic substitution of a halogen on the phthalazine ring. The synthesis often starts with a 1-chlorophthalazine (B19308) intermediate, which is reacted with a suitable nucleophile like p-phenylenediamine (B122844) in a solvent such as butanol at elevated temperatures. nih.gov This reaction displaces the chloro group to form an N¹-(phthalazin-1-yl)benzene-1,4-diamine conjugate. nih.gov
Palladium-catalyzed C-N cross-coupling reactions represent another powerful method for forming these conjugates. beilstein-journals.org This approach allows for the coupling of the phthalazine amine with a variety of aryl and heteroaryl halides or triflates, offering broad substrate scope and functional group tolerance. An example of a biologically active phthalazine derivative is Vatalanib, or N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, which contains both aryl and heteroaryl groups and acts as an antiangiogenic agent. mdpi.com
| Method | Starting Material | Reagent | Conditions |
| Nucleophilic Substitution | 1-Chloro-4-methylphthalazine (B15039) | p-Phenylenediamine | Butanol, 110 °C nih.gov |
| Pd-Catalyzed C-N Coupling | This compound | Aryl/Heteroaryl Halide | Palladium Catalyst, Base |
| Nucleophilic Substitution | 1-Chloro-4-methylphthalazine | 4-Amino-1-benzyl-piperidine | Not specified google.com |
Synthesis of N-Substituted Ureas and Related Compounds
Functionalization of the Phthalazine Core
Altering the substituents on the core phthalazine ring system is another fundamental approach to modifying the properties of this compound. This includes adding alkyl groups or introducing electron-withdrawing groups like halogens.
Alkylation and methylation of the phthalazine ring, particularly at the N-2 position, can significantly impact the molecule's biological activity and physical properties. The lactam-lactim tautomerism of the phthalazinone precursor is a key consideration, as it can lead to either N- or O-alkylation depending on the reaction conditions. beilstein-journals.org
Alkylation: N-alkylation is commonly achieved by reacting the phthalazinone precursor with an alkyl halide, such as 1,2-dibromoethane, in a polar aprotic solvent like DMF with a base like potassium carbonate (K₂CO₃). mdpi.comjpsbr.org
Methylation: Specific methylation at the N-2 position can be accomplished using methylating agents like methyl iodide or dimethyl sulfate. For instance, 4-(aminomethyl)-2-methylphthalazin-1(2H)-one has been synthesized, demonstrating methylation on the ring nitrogen. mdpi.com Reductive amination using CO₂/H₂ catalyzed by a Pd/ZrCuOx catalyst also provides a method for N-methylation under relatively mild conditions. rsc.org
| Reaction | Reagent | Position | Conditions |
| Alkylation | 1,2-Dibromoethane | N-2 | K₂CO₃, DMF, 60 °C mdpi.com |
| Alkylation | Alkyl Halide (RX) | N-2 | Sodium Hydride, THF google.com |
| Methylation | Methyl Iodide / Dimethyl Sulfate | N-2 | Not specified |
| Methylation | CO₂ / H₂ | N-Amine | Pd/ZrCuOx catalyst rsc.org |
Introducing halogens or trifluoromethyl groups to the phthalazine ring can enhance properties such as lipophilicity and metabolic stability.
Halogenation: Bromination of the phthalazine core can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide. nih.gov This reaction has been used to functionalize the methyl group at the C-4 position. Bromination of the aromatic part of the phthalazinone ring, for example at the 6-position, is typically carried out using bromine (Br₂) or NBS in a solvent like acetic acid. Chlorination is often incorporated by starting the synthesis with a chlorinated precursor, such as by reacting a phthalic anhydride (B1165640) with hydrazine (B178648) and then treating it with phosphorus oxychloride (POCl₃) to yield a dichlorophthalazine intermediate. nih.gov
Trifluoromethylation: Direct trifluoromethylation of the phthalazine ring can be challenging. However, general methods for the trifluoromethylation of heteroaromatics can be applied. One such method is a Sandmeyer-type reaction, where an amino group on the phthalazine ring is converted to a diazonium salt and then reacted with a trifluoromethyl source like TMSCF₃ in the presence of copper. organic-chemistry.org Another modern approach involves using bench-stable electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents. beilstein-journals.org Formal umpolung strategies using reagents like (Me₄N)SCF₃ with AgF have also been developed for the trifluoromethylation of amines, which could be adapted for the phthalazine scaffold. nih.gov
| Reaction | Reagent | Position | Conditions |
| Bromination (on methyl group) | N-Bromosuccinimide (NBS), Dibenzoyl Peroxide | C-4 methyl | Carbon Tetrachloride, Reflux nih.gov |
| Bromination (on ring) | Bromine (Br₂) or NBS | Position 6 | Acetic Acid |
| Chlorination | Phosphorus Oxychloride (POCl₃) | Positions 1 and 4 | Reflux nih.gov |
| Trifluoromethylation | TMSCF₃, Copper catalyst | From diazonium salt | Sandmeyer conditions organic-chemistry.org |
| Electrophilic Trifluoromethylation | Togni/Umemoto Reagents | Aromatic C-H | Various |
Alkylation and Methylation Strategies
Phthalazine-Based Amino Acid and Peptide Conjugates
Conjugating this compound derivatives with amino acids or peptides is a sophisticated strategy to create molecules with enhanced cell permeability, target specificity, or altered pharmacokinetic profiles. semanticscholar.org
The synthesis of these conjugates typically begins with a phthalazinone precursor that is first functionalized with a linker containing a carboxylic acid or a group that can be converted to one. nih.govrsc.org For example, N-alkylation with ethyl acrylate (B77674) followed by hydrolysis yields a propanoic acid derivative. nih.gov This carboxylic acid can then be coupled with an amino acid ester hydrochloride using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive intermediate. A common route is to react the acid with hydrazine hydrate (B1144303) to form a hydrazide. nih.govresearchgate.net The hydrazide is then converted to an acyl azide (B81097) intermediate using sodium nitrite (B80452) and HCl at low temperatures. nih.govrsc.org This highly reactive azide is then coupled with amino acid esters or short peptides to form the final conjugate. nih.govresearchgate.net This azide coupling method is known to minimize racemization. researchgate.net
| Coupling Method | Key Intermediate | Coupling Reagents | Reactant |
| DCC Coupling | Phthalazine-propanoic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Amino acid ester HCl nih.gov |
| Azide Coupling | Phthalazine-propanehydrazide | Sodium Nitrite (NaNO₂), HCl | Amino acid ester / Peptides nih.govrsc.org |
Fused Ring Systems and Polycyclic Derivatives Incorporating Phthalazine Moieties
The synthesis of fused and polycyclic ring systems is a prominent strategy in drug discovery to create rigid molecules with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity to biological targets. The phthalazine core, and specifically derivatives of this compound, can be elaborated to form such complex heterocyclic systems.
One common approach involves the transformation of a functional group on the phthalazine ring into a new fused ring. For instance, 1-hydrazinophthalazine derivatives, which can be synthesized from precursors like 1-chloro-4-methylphthalazine, are valuable starting materials for creating fused triazole systems. The reaction of 1-hydrazinophthalazine with reagents like acetic anhydride or carbon disulphide can lead to the formation of 1,2,4-triazolo[3,4-a]-phthalazines. jst.go.jp This reaction proceeds through the cyclization of the hydrazino group with the carbon electrophile, resulting in a new five-membered heterocyclic ring fused to the phthalazine core. jst.go.jp
Another strategy involves utilizing the inherent reactivity of the phthalazine ring system itself. While direct fusion reactions starting from this compound are not extensively documented in the provided search results, the principles of heterocyclic chemistry allow for the construction of fused systems. For example, reactions that involve the nitrogen atoms of the phthalazine ring or functional groups at other positions can be envisioned to build additional rings.
Polycyclic aromatic compounds, which are molecules with multiple fused aromatic rings, represent another class of derivatives. wikipedia.orglibretexts.org The phthalazine nucleus is a bicyclic aromatic system, and further annulation reactions could theoretically produce more extensive polycyclic structures. Research in the broader field of polycyclic aromatic compounds containing four-membered rings highlights the unique photophysical and chemical properties that can arise from such complex arrangements. sioc-journal.cn While specific examples starting from this compound are not detailed, the general strategies for synthesizing polycyclic aromatic hydrocarbons could be adapted. wikipedia.org
A notable example of a complex derivative is the synthesis of 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide. nih.gov This molecule, while not a fused ring system in the sense of direct annulation to the phthalazine core, represents a polycyclic structure where different aromatic and heteroaromatic rings are linked together, with the this compound moiety serving as a key component. The synthesis involves the nucleophilic substitution of the chlorine atom in 1-chloro-4-methylphthalazine with an appropriate amine. nih.gov
Table 1: Examples of Fused and Polycyclic Systems Derived from Phthalazine Precursors
| Starting Material Precursor | Reagent(s) | Resulting Fused/Polycyclic System | Reference |
|---|---|---|---|
| 1-Hydrazinophthalazine | Acetic Anhydride | 1,2,4-Triazolo[3,4-a]-phthalazine | jst.go.jp |
| 1-Hydrazinophthalazine | Carbon Disulphide | Thioxo-1,2,4-triazolo[3,4-a]-phthalazine | jst.go.jp |
| 1-Chloro-4-methylphthalazine | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |
Phthalazine as a Building Block in Complex Molecular Architectures
In the field of medicinal and materials chemistry, a "building block" refers to a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. The phthalazine moiety, and specifically this compound and its close derivatives, are valuable building blocks due to their versatile chemical handles and inherent biological relevance.
Research has demonstrated the use of this compound derivatives as key intermediates in the synthesis of potent anticancer agents. For example, N-(4-chlorophenyl)-4-methylphthalazin-1-amine was synthesized from 1-chloro-4-methylphthalazine and subsequently used as a scaffold for further modifications. nih.gov Bromination of this intermediate followed by reaction with various anilines or phenols led to a series of complex molecules designed as potential VEGFR-2 inhibitors. nih.gov This modular approach, where the phthalazine core is systematically elaborated, is a hallmark of using it as a building block.
Similarly, a close analogue, 4-aminomethyl-2-methyl-2H-phthalazin-1-one, is explicitly described as a building block for the synthesis of more complex molecules. This compound has been investigated for its potential as an inhibitor of the PRMT5/MTA complex, which has implications in cancer therapy. The synthesis of such complex molecules often involves multi-step protocols, including palladium-catalyzed coupling reactions.
The concept of using building blocks is central to supramolecular chemistry, where non-covalent interactions are used to assemble complex architectures. mdpi.com While the provided information does not detail the use of this compound in self-assembling supramolecular structures, its potential as a ligand for metal coordination or as a component in hydrogen-bonded networks is plausible given its structure. The synthesis of complex molecules is an art and science, and the use of well-defined building blocks like phthalazine derivatives is crucial for creating novel entities with desired functions. nih.gov
The strategic synthesis of derivatives from a core scaffold allows for the systematic exploration of structure-activity relationships. For instance, a series of 1,4-disubstituted phthalazine derivatives were designed and synthesized to develop potent antitumor agents. researchgate.net This highlights the utility of the phthalazine core as a template for generating libraries of compounds for biological screening.
Table 2: this compound and its Derivatives as Building Blocks
| Building Block/Intermediate | Synthetic Target Class | Therapeutic Area/Application | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Biarylurea and biarylamide derivatives | Anticancer (VEGFR-2 inhibition) | nih.gov |
| 4-Aminomethyl-2-methyl-2H-phthalazin-1-one | Inhibitors of the PRMT5/MTA complex | Anticancer | |
| 1-Chloro-4-methylphthalazine | Substituted sulfonamides | Antimicrobial | nih.gov |
| Phthalazinone derivatives | Various substituted heterocycles | Antitumor | researchgate.net |
Advanced Characterization Techniques for 4 Methylphthalazin 1 Amine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-Methylphthalazin-1-amine. Techniques such as FTIR, NMR, and Mass Spectrometry each offer unique insights into the compound's connectivity and atomic makeup.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FTIR spectra provide key information about the vibrations of specific bonds, confirming the presence of the amine and aromatic ring systems.
Key vibrational modes for this class of compounds include the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the phthalazine (B143731) ring structure. While specific data for the parent this compound is not extensively documented, analysis of its derivatives provides expected spectral regions. For instance, primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, while secondary amines (R₂-NH) show a single band. srce.hr
Detailed research findings for a representative derivative, N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine , show characteristic peaks that confirm its structure. tandfonline.com
| Vibrational Mode | Wavenumber (cm⁻¹) for a Derivative | Functional Group |
| N-H Stretch | 3385 | Secondary Amine (-NH) |
| N-H Stretch | 3321 | Primary Amine (-NH₂) |
| C=O Stretch | ~1635 | Amide (in related phthalazinones) beilstein-journals.org |
| Aromatic C=C Stretch | ~1600 | Aromatic Ring vulcanchem.com |
This interactive table presents FTIR data for derivatives of this compound.
The presence of bands around 3300-3400 cm⁻¹ is a clear indicator of the amine functionality. beilstein-journals.orgvulcanchem.com The region from 1500-1600 cm⁻¹ typically shows absorptions corresponding to the aromatic C=C and C=N bonds of the phthalazine core. vulcanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the atoms in this compound and its derivatives.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl group protons, the protons on the phthalazine ring, and the amine proton(s). The methyl protons would appear as a singlet, typically in the upfield region, while the aromatic protons would appear as a complex pattern of multiplets in the downfield region (around 7-9 ppm). The amine proton (N-H) signal can be broad and its chemical shift is variable, often appearing between 1-5 ppm. ekb.eg
¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. nih.gov For this compound, distinct signals would be observed for the methyl carbon, the carbons of the phthalazine ring, and any carbons on substituents. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic phthalazine ring typically resonate between 120-150 ppm. thieme-connect.de
Spectroscopic data for the derivative N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine illustrates these principles: tandfonline.com
| Technique | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR (DMSO-d₆) | 8.88 (s, 1H) | -NH (exchangeable) |
| 8.85 (s, 2H) | -NH₂ (exchangeable) | |
| 8.13-8.08 (d, 2H) | Phthalazine-H | |
| 7.95-7.92 (d, 2H) | Phthalazine-H | |
| 7.46-7.43 (d, 2H) | Phenyl-H | |
| 6.83-6.76 (d, 2H) | Phenyl-H | |
| 2.78 (s, 3H) | -CH₃ | |
| ¹³C NMR (DMSO) | 162.4, 150.5, 135.2, 134.5, 131.2, 130.7, 128.0, 127.3, 125.0, 122.8, 120.7, 120.2, 115.6, 115.3 | Aromatic & Phthalazine Carbons |
| 18.2 | -CH₃ |
This interactive table presents NMR data for a derivative of this compound.
The singlet at 2.78 ppm in the ¹H NMR spectrum is characteristic of the methyl group at position 4. The downfield signals are typical for protons on the fused aromatic ring system. tandfonline.com The ¹³C NMR data shows a signal at 18.2 ppm for the methyl carbon and a cluster of signals in the aromatic region for the remaining carbons. tandfonline.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. d-nb.info For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is also characteristic; for amines, a common fragmentation is the alpha-cleavage, where the bond between the carbon and the nitrogen is broken. libretexts.orglibretexts.org
For the derivative N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine (Molecular Weight: 250.12 g/mol ), the following mass spectrometric data has been reported: tandfonline.com
| m/z Value | Relative Intensity (%) | Assignment |
| 250.00 | 50.00 | Molecular Ion [M]⁺ |
| 249.00 | 100.00 | [M-H]⁺ (Base Peak) |
| 108.00 | 60.92 | Fragment Ion |
| 65.00 | 77.59 | Fragment Ion |
This interactive table presents mass spectrometry data for a derivative of this compound.
The molecular ion peak at m/z 250 confirms the molecular weight of this derivative. The base peak at m/z 249 corresponds to the loss of a single hydrogen atom, a common occurrence in mass spectrometry. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. vulcanchem.com
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. srce.hr
For a derivative like N-(4-(Phthalazin-1-ylamino)phenyl)benzamide (C₂₁H₁₆N₄O), the calculated and found elemental analysis values would be compared to verify its composition. tandfonline.com
| Element | Calculated % | Found % |
| C | 74.10 | 74.34 |
| H | 4.74 | 4.80 |
| N | 16.46 | 16.58 |
This interactive table presents elemental analysis data for a derivative of this compound.
The close agreement between the calculated and found percentages for this derivative provides strong evidence for its assigned structure and high purity. tandfonline.com This technique is a standard and essential component of the full characterization of any new this compound derivative.
Theoretical and Computational Investigations of 4 Methylphthalazin 1 Amine
Electronic Structure Calculations
The electronic structure of a molecule dictates its physical and chemical properties. Through sophisticated computational methods, it is possible to model the distribution of electrons and the energies of molecular orbitals, providing deep insights into the molecule's stability, spectroscopy, and reactivity.
The study of electronic excited states is fundamental to understanding the photochemistry and photophysics of a molecule, such as its absorption and fluorescence characteristics. While Time-Dependent Density Functional Theory (TDDFT) is widely used, other high-level quantum chemical methods offer benchmarks and are sometimes necessary for complex cases.
Quantum Monte Carlo (QMC) methods, for example, are a class of stochastic approaches that can solve the Schrödinger equation with high accuracy. utwente.nl These methods are particularly advantageous for their favorable scaling with system size and their intrinsic parallelism, making them suitable for large and complex molecular systems. utwente.nl For a molecule like 4-Methylphthalazin-1-amine, QMC could be employed to calculate highly accurate ground and excited state energies, serving as a benchmark for other methods. utwente.nl
Another powerful approach involves multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2). researchgate.net These methods are essential when the electronic structure is not well-described by a single determinant, which can be the case in excited states, especially along dissociation pathways or near conical intersections. researchgate.netnih.gov For this compound, CASSCF/NEVPT2 calculations could be used to accurately describe the potential energy surfaces of its excited states, particularly in processes involving bond-breaking or charge transfer, such as excited-state imine-amine isomerization. researchgate.netrsc.org
Time-Dependent Density Functional Theory (TDDFT) is a workhorse method in computational chemistry for studying the response of molecules to time-dependent electromagnetic fields, making it ideal for predicting electronic absorption spectra. wikipedia.orguci.edu It extends the concepts of ground-state DFT to excited states, providing a computationally efficient means to calculate excitation energies and oscillator strengths. researchgate.net The method is based on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent electron density and the time-dependent external potential. wikipedia.orguci.edu For this compound, TDDFT calculations can predict the UV-Vis absorption spectrum, identifying the key electronic transitions, such as π→π* and n→π*, and their corresponding energies.
While highly successful, standard TDDFT can fail for certain types of excited states, such as those with significant double-excitation character or in systems with diradicaloid ground states. arxiv.org Spin-Flip TDDFT (SF-TDDFT) is an alternative approach designed to overcome these limitations. arxiv.orgchemrxiv.org It starts from a high-spin triplet reference state to access the singlet manifold via a spin-flipping excitation. chemrxiv.orgstackexchange.com This technique provides a balanced description of ground and excited states, making it particularly useful for studying bond-breaking processes and conical intersections, which are critical in photochemical reactions. nih.govbohrium.com For this compound, SF-TDDFT could be instrumental in accurately describing the potential energy surfaces of photochemical pathways that might involve diradical intermediates or crossings between singlet and triplet states. arxiv.orgchemrxiv.org
Table 1: Illustrative TDDFT-Calculated Singlet Excitation Energies for this compound This table presents hypothetical data representative of a TDDFT calculation (e.g., using a B3LYP functional) in a solvent like methanol.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| S1 | 3.54 | 350 | 0.015 | HOMO -> LUMO | n -> π |
| S2 | 4.13 | 300 | 0.250 | HOMO-1 -> LUMO | π -> π |
| S3 | 4.43 | 280 | 0.180 | HOMO -> LUMO+1 | π -> π |
| S4 | 4.96 | 250 | 0.008 | HOMO-2 -> LUMO | n -> π |
Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
The electron density, ρ(r), is a fundamental physical observable that determines all properties of a molecular system. nih.gov Its analysis provides profound insights into chemical bonding, reactivity, and intermolecular interactions, moving beyond formalisms based on molecular orbitals. nih.govresearchgate.net Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) partition the molecular space into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of atomic properties and bond types. researchgate.net
For this compound, analyzing the electron density and its derivatives (e.g., the Laplacian of the density) can reveal the nature of its covalent and potential non-covalent interactions. The molecular wave function, from which the density is derived, can be used to compute the electrostatic potential (ESP) on the molecular surface. arxiv.org The ESP map highlights regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively, and providing a guide to the molecule's interaction with biological targets or other reactants.
Table 2: Hypothetical Topological Properties of Electron Density at Bond Critical Points (BCPs) for Selected Bonds in this compound This table presents plausible data derived from a QTAIM analysis.
| Bond | Electron Density at BCP (ρ) / a.u. | Laplacian of Electron Density (∇²ρ) / a.u. | Bond Character |
| C=N (in ring) | 0.35 | -0.95 | Covalent (polar) |
| C-N (amine) | 0.28 | -0.60 | Covalent (polar) |
| C-C (aromatic) | 0.31 | -0.80 | Covalent |
| C-C (methyl) | 0.25 | -0.55 | Covalent |
| N-H (amine) | 0.33 | -1.20 | Covalent (highly polar) |
Note: A negative Laplacian (∇²ρ < 0) is characteristic of a shared (covalent) interaction.
Time-Dependent Density Functional Theory (TDDFT) and Spin-Flip TDDFT Approaches
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for exploring the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediates and transition states, calculate reaction rates, and understand the factors that control selectivity.
A potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, chemists can identify stable structures (reactants, intermediates, products), which correspond to local minima, and the transition states (TS) that connect them, which are first-order saddle points on the surface. wikipedia.orggithub.io The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a key factor in its rate. csbsju.edunih.gov
For this compound, mapping the PES for a specific reaction, such as electrophilic substitution on the aromatic ring or N-alkylation of the amine group, would involve locating the structures of the reactants, any intermediates (like a Meisenheimer complex), the transition states, and the products. researchgate.net Analysis of the TS geometry reveals which bonds are being formed and broken. ufl.edu Furthermore, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be applied to the transition state structure to dissect the stabilizing or destabilizing non-covalent interactions (e.g., electrostatics, dispersion, steric repulsion) between different parts of the molecule or with a catalyst. rsc.org
Table 3: Illustrative Energy Profile for a Hypothetical SNAr Reaction of this compound with a Generic Electrophile Energies are relative to the separated reactants.
| Species | Description | Relative Free Energy (ΔG) / kcal/mol |
| Reactants | This compound + Electrophile | 0.0 |
| TS1 | First Transition State (Formation of intermediate) | +14.8 |
| Intermediate | Meisenheimer-like Complex | +5.2 |
| TS2 | Second Transition State (Loss of leaving group) | +12.5 |
| Products | Substituted this compound | -6.5 |
The Unified Reaction Valley Approach (URVA) offers a powerful and detailed perspective on reaction mechanisms, complementing traditional PES analysis. smu.edumdpi.com URVA focuses on the changes in the electronic structure of the reacting system as it moves along the reaction path from reactants to products. rsc.org It does this by analyzing the curvature of the reaction path, where curvature maxima indicate significant chemical events like bond breaking/formation, charge transfer, or rehybridization. smu.edursc.org
This analysis allows a complex reaction to be broken down into a series of distinct, chemically intuitive "reaction phases". smu.edu For a reaction involving this compound, URVA could provide a detailed narrative of the transformation. For instance, in a catalytic cycle, it could precisely identify the phases corresponding to catalyst activation, substrate binding, bond rearrangement, and product release. mdpi.com This detailed insight can be invaluable for understanding the role of a catalyst or for fine-tuning reaction conditions to improve efficiency and selectivity. mdpi.com
Table 4: Illustrative Reaction Phases from a Hypothetical URVA Study of a Catalyzed Reaction of this compound
| Phase | Path Segment (s) | Key Curvature Peaks | Description of Chemical Events |
| 1 | s = -3.0 to -1.5 | Minor peaks | Reactant preparation: Reorientation of reactants in van der Waals complex. |
| 2 | s = -1.5 to -0.2 | Major peak at s = -0.8 | Bond Weakening/Formation: Initial weakening of an N-H bond and formation of a catalyst-H bond. |
| 3 | s = -0.2 to +0.2 | Curvature minimum | Transition State Region: System passes through the transition state saddle point. |
| 4 | s = +0.2 to +1.8 | Major peak at s = +1.2 | Bond Formation/Cleavage: Formation of a new C-C bond and cleavage of catalyst-H bond. |
| 5 | s = +1.8 to +3.5 | Minor peaks | Product Relaxation: Structural relaxation of the newly formed product complex. |
Potential Energy Surface Mapping and Transition State Analysis
Molecular Modelling and Docking Studies of Phthalazine (B143731) Derivatives
Molecular modelling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. japsonline.comresearchgate.net These studies are central to rational drug design and understanding the mechanism of action for bioactive compounds. Numerous studies have investigated phthalazine derivatives, including those structurally related to this compound, to explore their potential as therapeutic agents. researchgate.netrsc.orgnih.gov
These computational analyses have successfully predicted the interaction of phthalazine compounds with a variety of biological targets. For instance, docking studies on phthalazine derivatives have revealed their mode of interaction with enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are significant targets in cancer therapy. japsonline.comrsc.org Other research has explored their binding to the GABA-A receptor for potential anticonvulsant activity and to topoisomerase II as anticancer agents. nih.govbohrium.com
The core of these studies involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net The results often show a strong correlation between the predicted scores and experimentally determined biological activities, such as IC₅₀ values. researchgate.netrsc.org Molecular dynamics simulations are frequently used in conjunction with docking to confirm the stability of the predicted ligand-protein complex over time. researchgate.netrsc.org The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the phthalazine ring system and aromatic amino acid residues in the receptor's active site. researchgate.net
Table 1: Summary of Molecular Docking Studies on Phthalazine Derivatives
| Target Protein | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Identified key interaction modes; QSAR models correlated well with docking results. | japsonline.com |
| α₁-Adrenergic Receptor (α₁-AR) | Vasorelaxant | High docking scores and pharmacophore fit values consistent with vasodilation activity. | researchgate.net |
| GABA-A Receptor | Anticonvulsant | High affinity for the receptor shown; lipophilicity and substitutions affected activity. | bohrium.com |
| VEGFR-2 | Anticancer | Data from biological testing highly correlated with molecular modeling studies. | rsc.org |
| DNA-Topo II Complex | Anticancer | Investigated binding patterns to understand mechanism as DNA intercalators and Topo II inhibitors. | nih.gov |
Quantitative Structure-Property/Reactivity Relationships (QSPR) and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netdergipark.org.tr These models are essential in medicinal chemistry for predicting the activity of untested molecules, thereby optimizing the design and synthesis of new, more potent compounds. dergipark.org.trnanobioletters.com For phthalazine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological activities. japsonline.comnanobioletters.com
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. dergipark.org.trnih.gov A statistical method, like multiple linear regression (MLR) or more advanced machine learning algorithms, is then used to build an equation that links these descriptors to the observed property or activity. nih.govmdpi.com
For phthalazine derivatives, various descriptors have been used to build predictive models. japsonline.comnanobioletters.com For example, a 3D-QSAR study on phthalazines as EGFR inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use steric and electrostatic field descriptors. japsonline.com Another study on the antimicrobial activity of phthalazine-1,4-dione derivatives used physicochemical parameters such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), dipole moment, and hydration energy. nanobioletters.com The resulting models can guide the synthesis of new derivatives with potentially enhanced activity by suggesting specific structural modifications. nanobioletters.com
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples | Information Encoded | Reference(s) |
|---|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges | Electron distribution, reactivity, polarity | nanobioletters.com |
| Steric/Topological | Molecular volume, Surface area, Molar refractivity | Size, shape, and branching of the molecule | dergipark.org.trnanobioletters.com |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes | bohrium.comdergipark.org.tr |
| Thermodynamic | Heat of formation, Hydration energy, Entropy | Stability, interaction with solvent | dergipark.org.trnanobioletters.com |
| Quantum Chemical | Electronegativity, Molecular hardness/softness | Global reactivity, polarizability | dergipark.org.tr |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure (conformation) of a molecule and the non-covalent interactions it forms are critical determinants of its physical properties and biological activity. For this compound, conformational analysis involves studying the spatial arrangements of its atoms that can be interconverted by rotation around single bonds. ethz.ch The presence of the methyl group and the amine group introduces specific conformational possibilities and constraints.
Computational methods, particularly density functional theory (DFT), are widely used to determine the relative energies of different conformers and identify the most stable structures. nih.govnih.gov The rotation of the methyl group is generally considered to be relatively free. ethz.ch However, the orientation of the amine (-NH₂) group is of particular importance due to its ability to participate in hydrogen bonding. researchgate.net The amine group can act as a hydrogen bond donor through its two hydrogen atoms and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. researchgate.net
Applications in Advanced Chemical Research
Applications in Materials Science
The unique structural characteristics of 4-Methylphthalazin-1-amine, which include a π-conjugated heterocyclic phthalazine (B143731) core, a reactive primary amine group, and a methyl substituent, make it a valuable compound in materials science. These features allow for its incorporation into a variety of advanced materials, influencing their properties and functionalities.
Polymeric Materials Synthesis and Enhanced Properties
The integration of this compound and its derivatives into polymer structures is an area of active research. The amine group provides a reactive site for polymerization, while the rigid phthalazine unit can impart desirable thermal and mechanical properties to the resulting polymer.
Polymer Backbone Integration: The primary amine group on this compound allows it to act as a monomer or a functional additive in polymerization processes. It can react with compounds like acid chlorides in amidation reactions to be incorporated into polymer chains. nih.gov This integration can enhance the polymer's structural integrity and performance.
Enhanced Thermal and Mechanical Stability: Phthalazine-containing polymers are noted for improved thermal and mechanical properties. The rigid, aromatic structure of the phthalazine core contributes to higher glass transition temperatures and increased stability in polymeric materials. Derivatives of this compound are specifically explored for synthesizing polymers with these enhanced characteristics.
Functional Properties: The presence of amino groups can bestow specific functionalities upon a polymer. Amine-functionalized polymers are known to have applications in areas such as CO2 capture, where the basic amine sites can interact with acidic CO2 gas. osti.gov The incorporation of this compound can thus be a strategy to create polymers with improved gas sorption capabilities. osti.gov The methyl group can also influence properties by affecting the polymer's helical structure, density, and heat resistance. mdpi.com
Table 1: Influence of Functional Groups on Polymer Properties
| Functional Group | Contribution to Polymer Properties | Relevant Research Context |
|---|---|---|
| Primary Amine (-NH₂) | Provides a reactive site for polymerization and cross-linking; imparts basicity and can improve adhesion. msesupplies.com | Enables electrostatic bonding and modification for specialized applications. msesupplies.com |
| Phthalazine Ring | A rigid, π-conjugated aromatic system that can enhance thermal stability and mechanical strength. | Used to create polymers with enhanced performance characteristics. |
Development of Functional Coatings and Novel Materials
The chemical stability and reactivity of phthalazine derivatives make them suitable candidates for the development of specialized coatings and novel materials.
Anti-Corrosion Coatings: Phthalazine derivatives are recognized as effective organic inhibitors in anti-corrosion coating formulations. google.comgoogle.com When incorporated into a coating, these molecules can adsorb onto a metal surface, forming a protective layer that inhibits corrosive processes. The nitrogen atoms in the phthalazine ring and the exocyclic amine group of this compound can act as corrosion inhibition centers.
Smart Coatings: The field of functional or "smart" coatings aims to develop materials that respond to environmental stimuli such as light or temperature. sciencelink.net The π-conjugated system of the phthalazine core in this compound suggests its potential as a building block for chromogenic materials that could be used in such responsive coatings.
Organic Electronics and Optoelectronics Research
Organic electronics leverages π-conjugated molecules and polymers to create devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.combohrium.com The molecular structure of this compound makes it a compound of interest for research in this domain.
Semiconducting Properties: The π-conjugated phthalazine ring system is the key feature that suggests potential semiconductor behavior. bohrium.com The properties of such organic semiconductors can be finely tuned through chemical modification, such as the addition of the methyl and amine groups. bohrium.com
Component in n-Type Semiconductors: There is a continuous search for stable and efficient n-type organic semiconductors to build complementary logic circuits. nih.gov The electron-deficient nature of nitrogen-containing heterocyclic rings, like phthalazine, makes them candidates for n-type materials. The amine group can further modify the electronic energy levels of the molecule, influencing charge injection and transport at interfaces within a device. diva-portal.org While direct application of this compound is not extensively documented, its structural motifs are relevant to the design of new organic electronic materials. sigmaaldrich.comnih.gov
Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Organic building blocks containing amine groups are crucial in the synthesis of functional MOFs. sigmaaldrich.com
Role as an Organic Linker: this compound possesses two key features that make it a suitable candidate as a linker or ligand in MOF synthesis: the nitrogen atoms within the phthalazine ring and the primary amine group. These nitrogen sites can coordinate with metal centers to form the extended framework structure.
Amine-Functionalized MOFs: The incorporation of amine functionalities into the pores of MOFs is a widely used strategy to enhance their performance in specific applications, most notably CO2 capture. rsc.orgnih.gov The basic amine group shows a strong affinity for the acidic CO2 molecule, leading to high sorption capacity and selectivity. rsc.orgmdpi.com this compound can be used as the organic building block from the outset (in-situ synthesis) or can be introduced after the framework has been formed (post-synthetic modification) to create these amine-functionalized MOFs. mdpi.com
Other MOF Applications: Beyond gas capture, amine-functionalized MOFs have potential applications in catalysis and as slow-release carriers for substances like fertilizers. rsc.org
Intermediates in Specialized Chemical Synthesis
Beyond its direct use in materials, this compound is a valuable intermediate, providing a pre-built heterocyclic core that can be further elaborated into more complex molecules.
Role as Building Blocks in Organic Synthesis
Organic building blocks are foundational molecules used for the modular construction of complex chemical architectures for fields like medicinal chemistry and materials chemistry. sigmaaldrich.com this compound serves as a classic example of such a building block.
Site for Functionalization: The primary amine group is a key reactive handle, providing a site for a wide range of chemical transformations. It can undergo reactions such as acylation, alkylation, and condensation to attach various other molecular fragments.
Synthesis of Complex Heterocycles: Research has demonstrated the use of the related 1-chlorophthalazine (B19308) core in nucleophilic substitution reactions with amines to build larger, more complex molecules. nih.gov Conversely, the amine group of this compound can act as the nucleophile, reacting with electrophilic partners to construct novel chemical entities. This modular approach is fundamental to synthetic chemistry, allowing for the efficient creation of libraries of related compounds for screening and development. nih.govmdpi.com
Table 2: Example of Phthalazine Core in Synthesis
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|
Precursors for Heterocyclic Compound Synthesis
The phthalazine core, a nitrogen-containing heterocyclic system, is a recognized building block in the synthesis of more complex molecular architectures. pharmainfo.infayoum.edu.eg this compound, with its reactive amine group and substituted phthalazine ring, serves as a valuable precursor for the construction of diverse heterocyclic compounds. Its utility is demonstrated in its incorporation into larger, multi-ring systems through reactions targeting the amine functionality or by building upon the phthalazine scaffold itself.
A key synthetic strategy involves the reaction of a related precursor, 1-chloro-4-methylphthalazine (B15039), with various nucleophiles to generate the this compound moiety as part of a larger molecule. For instance, research into compounds that direct cardiomyocyte differentiation from stem cells has utilized 1-chloro-4-methylphthalazine as a reactant. In one such synthesis, it was reacted with an amino-substituted benzimidazole (B57391) in isopropanol (B130326) at elevated temperatures to yield a complex N-(benzimidazol-6-yl)-4-methylphthalazin-1-amine derivative. This reaction highlights how the this compound structure can be appended to another heterocyclic core, demonstrating its role as a key synthetic synthon for creating novel, biologically relevant molecules.
Table 1: Synthesis of a Substituted Benzimidazole-Phthalazine Heterocycle
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1-Chloro-4-methylphthalazine | 5-Amino-benzimidazole derivative | Isopropyl alcohol, 150 °C, 1 h | N-(Benzimidazol-6-yl)-4-methylphthalazin-1-amine derivative |
Research in Agrochemical Development
The development of novel agrochemicals, including herbicides and pesticides, is a critical area of research aimed at ensuring food security and managing agricultural pests. Heterocyclic compounds are a cornerstone of this field, with nitrogen-containing heterocycles being particularly prominent in the structure of many active ingredients. osf.ioresearchgate.net The phthalazine chemical family, to which this compound belongs, has been identified as a scaffold of interest in the search for new agrochemicals. researchgate.netresearchgate.net
Research has shown that various phthalazine derivatives exhibit biological activities relevant to agriculture, and the class is specifically mentioned in patents related to pesticides and herbicides. epo.orggoogle.com.nagoogle.com The structural versatility of the phthalazine ring allows for extensive chemical modification, enabling chemists to synthesize large libraries of related compounds for screening against various agricultural targets. This makes the phthalazine core, and by extension compounds like this compound, an attractive starting point for agrochemical discovery programs. osf.ioresearchgate.net
Synthesis of Herbicides and Pesticides as Intermediates
In the synthesis of new agrochemicals, simple, reactive molecules known as intermediates are used as foundational pieces to build more complex active ingredients. The amine group in this compound is a key reactive handle that allows it to function as such an intermediate. A significant application for amine intermediates in agrochemistry is in the production of N-substituted ureas, a class of compounds known for their herbicidal activity. mdpi.comresearchgate.net
While direct synthesis of a commercial herbicide from this compound is not widely documented in public literature, its potential as an intermediate is clear from established chemical principles and patent literature. The general synthesis of N-substituted ureas can involve the reaction of an amine with an isocyanate or a related reagent. organic-chemistry.orgorganic-chemistry.org Therefore, this compound is a suitable candidate for creating novel urea (B33335) derivatives for herbicidal screening. Furthermore, patents have been filed for phthalazine derivatives themselves for use as pesticides, underscoring the recognized potential of this chemical class in agrochemical applications. epo.org The exploration of such derivatives is a standard strategy in the development of new crop protection agents.
Table 2: General Reaction for N-Substituted Urea Formation
| Reactant Class 1 | Reactant Class 2 | Product Class | Relevance |
| Heterocyclic Amine (e.g., this compound) | Isocyanate (R-N=C=O) | N-substituted Urea | Key structural motif in many commercial herbicides. researchgate.net |
Structure Activity Relationship Sar Studies of 4 Methylphthalazin 1 Amine Derivatives
Influence of Substituents on Reactivity and Biological Activity
The introduction of halogen atoms and amine groups to the phthalazine (B143731) structure significantly alters its electronic properties and potential for biological interactions. Halogens, being electron-withdrawing, can enhance the lipophilicity of the molecule, which may influence its ability to cross cell membranes and interact with biological targets. For instance, the presence of a chlorine atom can increase a compound's cytotoxic potential. In some cases, the introduction of a 4-chloro group to the phthalazine core, in place of a methyl group, has led to a favorable increase in inhibitory activity against enzymes like VEGFR-2, which is attributed to the enhanced lipophilicity of the chloro group. nih.gov
The amine group, on the other hand, provides a site for further chemical modifications and can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets. The reactivity of amines allows them to react directly with alkyl halides to form N-alkylated products. msu.edu The basicity of the amine group is influenced by other substituents on the ring; electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. doubtnut.com
The methyl group at the C-4 position of 4-Methylphthalazin-1-amine is a key structural feature. Alkyl groups, including methyl groups, are generally considered weakly electron-donating. uomustansiriyah.edu.iq The presence of a methyl group can enhance the stability of the compound. Furthermore, methyl or ethyl groups at the 4-position can lower steric hindrance, which in turn facilitates nucleophilic substitution reactions.
However, the effect of alkyl substituents can be complex. In some contexts, the replacement of a methyl group with other substituents has been shown to modulate biological activity. For example, some derivatives with a methyl group at the C-4 position showed only moderate cell growth inhibition against certain cancer cell lines. nih.gov The presence of a methyl group at the N-2 position has been noted as important for enhancing the antifungal efficacy of some phthalazinone derivatives. The therapeutic relevance of methyl-substituted phthalazines is also highlighted by the antimicrobial activity of 2-methylphthalazin-1(2H)-one derivatives. vulcanchem.com
The electronic nature of substituents on the phthalazine ring system is a critical determinant of the molecule's reactivity and biological function. mdpi.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the aromatic system, thereby influencing how the molecule interacts with its biological targets. studypug.com
EWGs, such as nitro groups (-NO2), cyano groups (-CN), and halogens, pull electron density away from the phthalazine core. studypug.com This can make the molecule more susceptible to nucleophilic attack and can stabilize the core structure. studypug.com For instance, derivatives with electron-withdrawing substitutions similar to those in the drug sorafenib (B1663141) have displayed enhanced growth inhibition on cancer cell lines. nih.gov In some hydrazonomethylbenzonitrile derivatives, an electron-withdrawing chlorine atom or nitro substituent was associated with moderate inhibitory properties. mdpi.com
Conversely, EDGs, such as alkoxy groups (e.g., -OCH3) and alkyl groups, push electron density towards the ring system. vulcanchem.comstudypug.com This can increase the nucleophilicity of the molecule and may improve its solubility. studypug.com A methoxy (B1213986) group, which is an EDG, has been shown to confer moderate inhibitory properties in certain hydrazonomethylbenzonitrile derivatives. mdpi.com The presence of electron-donating groups can also influence the mechanism of antifungal activity in phthalazinone derivatives.
The interplay between these electronic effects can be nuanced. For example, in one study, compounds with a methyl group (weakly donating), a bulky tert-butyl group, or a chlorine atom (withdrawing) were found to be inactive, suggesting that both electronic and steric effects of the substituent type can affect biological properties. mdpi.com
Table 1: Effect of Substituent Type on the Properties of Phthalazine Derivatives
| Substituent Type | Example Groups | General Effect on Phthalazine Core | Impact on Biological Activity |
| Halogens | -Cl, -Br | Electron-withdrawing, increases lipophilicity. | Can enhance cytotoxicity and enzyme inhibition. nih.gov |
| Amine Groups | -NH2 | Provides a site for functionalization, participates in hydrogen bonding. | Influences basicity and interaction with biological targets. doubtnut.com |
| Alkyl Groups | -CH3, -C2H5 | Weakly electron-donating, can reduce steric hindrance. uomustansiriyah.edu.iq | Can enhance stability and modulate activity. |
| Electron-Withdrawing Groups | -NO2, -CF3 | Pulls electron density from the ring. studypug.com | Can increase susceptibility to nucleophilic attack and enhance inhibitory activity. nih.gov |
| Electron-Donating Groups | -OCH3 | Pushes electron density to the ring, can improve solubility. vulcanchem.com | Can increase nucleophilicity and modulate inhibitory properties. mdpi.com |
Role of Methyl and Other Alkyl Substituents
Positional Isomer Effects on Molecular Activity
Modifications at the N-2 and C-4 positions of the phthalazine core have been shown to be particularly significant in influencing the biological activity of these compounds. Research on phthalazinone derivatives has consistently indicated that alterations at these two positions can dramatically affect their anticancer and antifungal properties.
For example, in the context of anticancer activity, structure-activity relationship studies have revealed that modifications at both the N-2 and C-4 positions are critical for potency. Similarly, the antifungal efficacy of certain phthalazinone derivatives is enhanced by specific substitutions at these positions, such as a methyl group at N-2 and a halogenated benzyl (B1604629) group at C-4. The introduction of a dithiocarbamate (B8719985) scaffold at either the N-2 or C-4 position of phthalazinone resulted in significant differences in activity and selectivity against various human cancer cell lines. nih.gov
Table 2: Impact of N-2 and C-4 Modifications on Biological Activity
| Position of Modification | Type of Modification | Observed Effect on Efficacy | Reference |
| N-2 | Methyl group | Enhanced antifungal activity | |
| N-2 | Dithiocarbamate scaffold | Active against A2780 and MCF-7 cancer cell lines | nih.gov |
| C-4 | Halogenated benzyl group | Enhanced antifungal activity | |
| C-4 | Dithiocarbamate scaffold | Selective activity towards NCI-H460 cancer cell line | nih.gov |
| N-2 and C-4 | General modifications | Significantly affects anticancer potency |
Steric and Electronic Factors in Molecular Recognition
The interaction of a this compound derivative with its biological target is governed by a combination of steric and electronic factors. numberanalytics.comrsc.org Molecular recognition, the specific binding between a ligand (the phthalazine derivative) and a receptor (e.g., an enzyme or protein), is a highly precise process. nih.gov
Steric factors relate to the size and shape of the molecule. numberanalytics.com For a successful interaction, the ligand must have a complementary shape to the binding site of the receptor. nih.gov Bulky substituents can create steric hindrance, preventing the molecule from fitting properly into the binding pocket. uomustansiriyah.edu.iq Conversely, smaller substituents might not fill the pocket adequately, leading to weaker binding. The conformation of the molecule also plays a role; a rigid structure might be more selective, while a flexible one could adapt to different binding sites. dss.go.th
Electronic factors involve the distribution of charge within the molecule and the resulting electrostatic interactions. numberanalytics.com These include hydrogen bonds, van der Waals forces, and ionic interactions. nih.gov The presence of electron-withdrawing and electron-donating groups alters the molecular electrostatic potential, influencing how the ligand "sees" and is "seen" by the receptor. nih.gov For example, a region of negative electrostatic potential on the ligand will be attracted to a region of positive potential on the receptor. nih.gov Both steric and electronic properties have been shown to be key in processes like photoinduced ligand dissociation. nih.gov Studies have shown that both electronic and steric effects of the type of substituent can affect the biological properties of tested compounds. mdpi.com
Diastereoselectivity and Enantioselectivity Rationalization
The stereochemical outcome of reactions involving this compound derivatives is profoundly influenced by the interplay of steric and electronic factors of the substrates, reagents, and catalysts involved. While direct stereoselective studies on this compound are not extensively documented, valuable insights can be drawn from research on structurally related phthalazine and phthalazinone systems. These studies provide a framework for rationalizing the diastereoselectivity and enantioselectivity observed in the synthesis of chiral molecules incorporating the phthalazine scaffold.
The asymmetric dearomatization of phthalazines and the enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives offer significant data on how catalyst and substrate structure dictate stereochemical control.
In the asymmetric dearomatization of phthalazines via anion-binding catalysis, the enantioselectivity of the Mannich-type addition of silyl (B83357) ketene (B1206846) acetals to N-acylphthalazinium chlorides is highly dependent on the nature of the C4-substituent on the phthalazine ring. acs.orgnih.gov Research has shown that C4-monosubstituted phthalazines generally yield products with excellent enantioselectivities. nih.gov This suggests that the substituent at the C4 position plays a crucial role in the stereodetermining step. For instance, the introduction of various groups at this position leads to high enantiomeric excesses (ee), indicating a well-defined transition state assembly orchestrated by the catalyst. nih.gov
The following table illustrates the effect of the C4-substituent on the enantioselectivity of the dearomatization reaction of phthalazines:
Table 1: Influence of C4-Substituent on Enantioselective Dearomatization of Phthalazines nih.gov
| Entry | C4-Substituent (R) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | -Cl | 75 | 95 |
| 2 | -CN | 50 | 89 |
| 3 | -OMe | 63 | 98 |
| 4 | -OPh | 65 | 96 |
| 5 | -SMe | 80 | 96 |
| 6 | -SPh | 71 | 95 |
| 7 | 1-pyrrolyl | 60 | 95 |
| 8 | morpholino | 72 | 93 |
The consistently high enantioselectivities across a range of electronic and steric profiles of the C4-substituent underscore the robustness of the catalytic system. nih.gov The proposed transition state involves the thiourea (B124793) catalyst simultaneously activating the N-acylphthalazinium ion and the silyl ketene acetal (B89532) through hydrogen bonding, thereby creating a chiral environment that directs the nucleophilic attack to one face of the phthalazine ring. The C4-substituent likely influences the precise orientation of the substrate within this chiral pocket, fine-tuning the stereochemical outcome.
Further insights into stereoselectivity come from the organocatalytic three-component cascade reaction for the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. nih.govrsc.org In this reaction, a quinidine-derived squaramide catalyst is employed to control the stereochemistry. The reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide (B32825) produces spirooxindoles with excellent diastereo- and enantioselectivities. nih.govrsc.org
The table below summarizes the results for the synthesis of various spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, highlighting the influence of substituents on the isatin (B1672199) ring on the stereochemical outcome.
Table 2: Enantioselective Synthesis of Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] Derivatives nih.gov
| Entry | R¹ | R² | R³ | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | H | H | H | 85 | >20:1 | 96 |
| 2 | 5-F | H | H | 82 | >20:1 | 97 |
| 3 | 5-Cl | H | H | 88 | >20:1 | 99 |
| 4 | 5-Br | H | H | 90 | >20:1 | >99 |
| 5 | 5-NO₂ | H | H | 73 | >20:1 | >99 |
| 6 | 6-Cl | H | H | 81 | >20:1 | 99 |
| 7 | 7-F | H | H | 78 | >20:1 | 99 |
| 8 | H | Me | H | 80 | >20:1 | 94 |
| 9 | H | H | Et | 86 | >20:1 | 99 |
The exceptional diastereoselectivities and enantioselectivities are rationalized by a proposed transition state where the squaramide catalyst activates both the isatylidene malononitrile and the phthalhydrazide through a network of hydrogen bonds. rsc.org This dual activation model brings the reactants together in a highly organized, chiral arrangement, favoring the formation of one specific stereoisomer. The substituents on the isatin ring can modulate the electronic properties and steric hindrance, but the fundamental chiral induction is governed by the catalyst. nih.govrsc.org
For a hypothetical diastereoselective or enantioselective reaction involving a derivative of this compound, the methyl group at the C4 position would be a key stereocontrolling element. Its steric bulk, although modest, would influence the approach of incoming reagents. In a catalyst-controlled reaction, the interaction between the 4-methyl group and the chiral catalyst would be critical in establishing the preferred transition state geometry, thus dictating the facial selectivity of the reaction. The amine functionality at the C1 position would also play a significant role, potentially through its ability to coordinate with a metal catalyst or form hydrogen bonds with an organocatalyst, further anchoring the substrate within the chiral environment.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 4-Methylphthalazin-1-amine will likely prioritize the shift from conventional batch processes to more advanced and sustainable technologies.
Continuous Flow Chemistry: Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and higher yields. mdpi.comchim.itnih.gov This technology is particularly beneficial for synthesizing heterocyclic compounds. chim.ituc.ptmdpi.com Future efforts will focus on developing multi-step flow processes for the synthesis of this compound and its derivatives, potentially telescoping reactions to occur sequentially without isolating intermediates, thus reducing waste and improving efficiency. uc.pt
Green Catalysis and Solvents: The use of hazardous reagents and solvents is a major drawback of many traditional synthetic routes. Research is moving towards the adoption of green catalysts and solvents. This includes using inexpensive, non-toxic, and readily available catalysts like molecular iodine or employing eco-friendly solvents such as ethanol (B145695), ethyl lactate, or even water. scispace.comarabjchem.orgscispace.com The development of reusable nanocatalysts and solid-supported catalysts, such as ionic liquids on silica-coated perlite, represents another promising avenue for the sustainable synthesis of phthalazine (B143731) derivatives. mdpi.comscilit.com
Photoredox and Metal-Free Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. rsc.orgbeilstein-journals.org This method allows for the generation of reactive radical intermediates that can participate in novel bond-forming reactions. researchgate.net Future synthetic strategies for this compound derivatives will likely leverage photoredox catalysis to forge new C-N and C-C bonds, offering access to previously inaccessible chemical space. rsc.org Furthermore, developing entirely metal-free catalytic systems is a significant goal to reduce cost and toxicity, with processes like light-driven domino reactions showing high potential. scispace.com
| Methodology | Key Advantages | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Continuous Flow Chemistry | Improved safety, scalability, efficiency, and reduced waste. | Multi-step, telescoped synthesis of the core and its derivatives. | mdpi.comchim.itnih.govuc.pt |
| Green Catalysis | Use of non-toxic, inexpensive, and reusable catalysts; milder reaction conditions. | Synthesis using catalysts like molecular iodine or supported nanocatalysts. | scispace.comarabjchem.orgscilit.comrasayanjournal.co.in |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. | Formation of advanced derivatives via radical-based C-N or C-C bond formation. | rsc.orgbeilstein-journals.orgresearchgate.net |
Deeper Mechanistic Understanding of Complex Phthalazine Reactions
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. For phthalazine derivatives, several complex reactions warrant deeper investigation.
Future research will likely employ a combination of kinetic studies, spectroscopic analysis, and computational modeling to elucidate the intricate pathways of these reactions. nih.govacs.org For instance, the precise mechanism of cycloaddition reactions involving the phthalazine core, which can be influenced by catalysts and dienophiles, requires further exploration. researchgate.netcmb.ac.lk Computational studies using Density Functional Theory (DFT) can help rationalize regioselectivity and activation barriers in such reactions, clarifying why reactions may favor one pathway over another. researchgate.net
Understanding the photochemical behavior of phthalazines is also crucial, as these compounds can undergo dual photoreactions depending on the excited state (singlet or triplet), leading to different products. oup.com A deeper mechanistic insight into these processes will enable better control over product distribution and the design of novel light-driven synthetic applications.
Design of Advanced this compound Derivatives for Emerging Applications
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. nih.gov Future research will focus on the rational design of novel derivatives with enhanced potency and selectivity for emerging therapeutic areas.
Oncology: A significant area of focus is the development of potent anticancer agents. Derivatives of phthalazine have shown promise as inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.govnih.govacs.orgmdpi.com The design strategy often involves linking the phthalazine core to other pharmacophores, like biarylurea or piperazine (B1678402) moieties, to optimize interactions with the kinase binding site. nih.gov Future work will aim to refine these structures to improve efficacy against various cancer cell lines, including those resistant to current therapies. researchgate.net
Neurodegenerative Diseases: Emerging research indicates the potential of phthalazine-1,4-dione derivatives as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. wiley.com The design of new this compound-based molecules could lead to novel therapeutics for this and other neurodegenerative conditions.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Phthalazinone derivatives have demonstrated significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and various dermatophytes. osf.io Future design efforts will focus on optimizing the structure of this compound derivatives to create potent and broad-spectrum antimicrobial compounds. researchgate.net
| Therapeutic Area | Key Biological Target | Rationale for Design | References |
|---|---|---|---|
| Oncology | VEGFR-2, PARP, Aurora Kinase | Inhibition of angiogenesis and critical cell cycle enzymes. | nih.govnih.govmdpi.com |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Symptomatic treatment of Alzheimer's disease. | wiley.com |
| Infectious Diseases | Fungal and bacterial cellular machinery | Development of new agents to combat drug-resistant microbes. | osf.ioresearchgate.net |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound, this integration will accelerate the design-synthesize-test cycle.
Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new phthalazine derivatives based on their physicochemical properties, guiding the synthesis of more potent compounds. nanobioletters.com In parallel, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for early-stage filtering of drug candidates, ensuring that synthetic efforts are focused on molecules with favorable pharmacokinetic profiles. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes of phthalazine derivatives within the active sites of target proteins, such as VEGFR-2. nih.govresearchgate.net These simulations provide insights into key molecular interactions that can be used to guide the design of more potent inhibitors. Molecular dynamics (MD) simulations can further assess the stability of these ligand-protein complexes over time, offering a more dynamic picture of the binding event. wiley.com The combination of these computational approaches with experimental validation is a powerful strategy for lead optimization. researchgate.net
Expanding Applications in Interdisciplinary Fields
While the primary focus for phthalazine derivatives has been in medicinal chemistry, their unique chemical properties make them suitable for a range of other applications. Future research will likely see the expansion of this compound into diverse interdisciplinary fields.
Materials Science: The aromatic and heterocyclic nature of the phthalazine core makes it a candidate for the development of novel organic materials. Derivatives can be explored for use in the synthesis of dyes and pigments, leveraging their chromophoric properties. solubilityofthings.com
Agrochemicals: The structural motifs present in bioactive phthalazines can be adapted for use in agriculture. There is potential for developing N-substituted urea (B33335) derivatives of this compound as novel herbicides or pesticides.
Organometallic Chemistry and Catalysis: Phthalazine compounds can act as ligands, binding to metal centers to form organometallic complexes. nih.govacs.org These complexes may themselves have interesting catalytic or material properties, opening a new field of research beyond the direct biological activity of the organic scaffold. scispace.com
Q & A
Basic Research Questions
Q. What are the current synthetic methodologies for 4-Methylphthalazin-1-amine, and how can reaction conditions be optimized for higher yield?
- Answer: The synthesis of this compound derivatives typically involves two primary approaches:
Multicomponent reactions using palladium-catalyzed isocyanide insertion starting from o-bromobenzoate precursors.
Coupling reactions between bromolactams and amines via palladium or copper catalysis. Optimization strategies include adjusting reaction temperatures, solvent systems (e.g., dimethylformamide), and catalyst loading to minimize side reactions and improve yields. For example, copper salts may enhance coupling efficiency in heterocyclic systems .
Q. What analytical techniques are recommended to confirm the purity and structure of this compound?
- Answer: Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of the phthalazine core and substituents.
- Infrared Spectroscopy (IR) to identify functional groups like amines or aromatic systems.
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) for purity assessment. These techniques ensure reproducibility in biological and chemical studies .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure compound stability?
- Answer: Store the compound in a desiccated environment at –20°C to prevent hydrolysis or oxidation. Use inert atmospheres (e.g., nitrogen) during handling to avoid moisture absorption. Protective gear (gloves, goggles) is mandatory due to potential irritant properties, as noted in safety protocols for structurally similar amines .
Advanced Research Questions
Q. How does the substitution pattern on the phthalazine ring influence the biological activity of this compound derivatives in anticancer research?
- Answer: Substituents at the 4-position (e.g., aryl or alkyl groups) modulate binding affinity to biological targets like kinases or DNA topoisomerases. For instance, derivatives with electron-withdrawing groups (e.g., nitrobenzenesulfonyl) show enhanced cytotoxicity in cancer cell lines, as demonstrated in studies on phthalazine-based anticancer agents .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Answer: Discrepancies often arise from variations in purity , assay conditions , or cell line specificity . To address this:
- Standardize analytical protocols (e.g., NMR purity >95%).
- Validate biological assays with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Replicate experiments across multiple cell models (e.g., HeLa vs. MCF-7) to confirm target specificity .
Q. How can coordination chemistry principles be applied to design this compound-based metal complexes for therapeutic applications?
- Answer: The amine group in this compound acts as a ligand for transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with enhanced DNA intercalation or enzyme inhibition properties. For example, platinum-phthalazine complexes have shown improved anticancer activity compared to free ligands, likely due to altered redox kinetics .
Q. In experimental design for evaluating the cytotoxicity of this compound derivatives, what controls and validation steps are critical?
- Answer: Essential steps include:
- Dose-response curves to determine IC₅₀ values.
- Apoptosis assays (e.g., Annexin V staining) to confirm mechanism.
- Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) in preclinical models.
- Use of isogenic cell lines to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
